[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a methylbutylamine side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds .
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis and enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the methylbutylamine side chain.
1-Methyl-5-aminopyrazole: Another pyrazole derivative with a different substitution pattern.
Dipyrone: A pyrazole-based compound with analgesic and antipyretic properties
Uniqueness
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylbutylamine side chain enhances its potential for forming coordination complexes and interacting with biological targets .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-12-7-11-8-13-14(4)10(11)3/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
MRRWCPYKIFFASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCC(C)C |
Origin of Product |
United States |
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